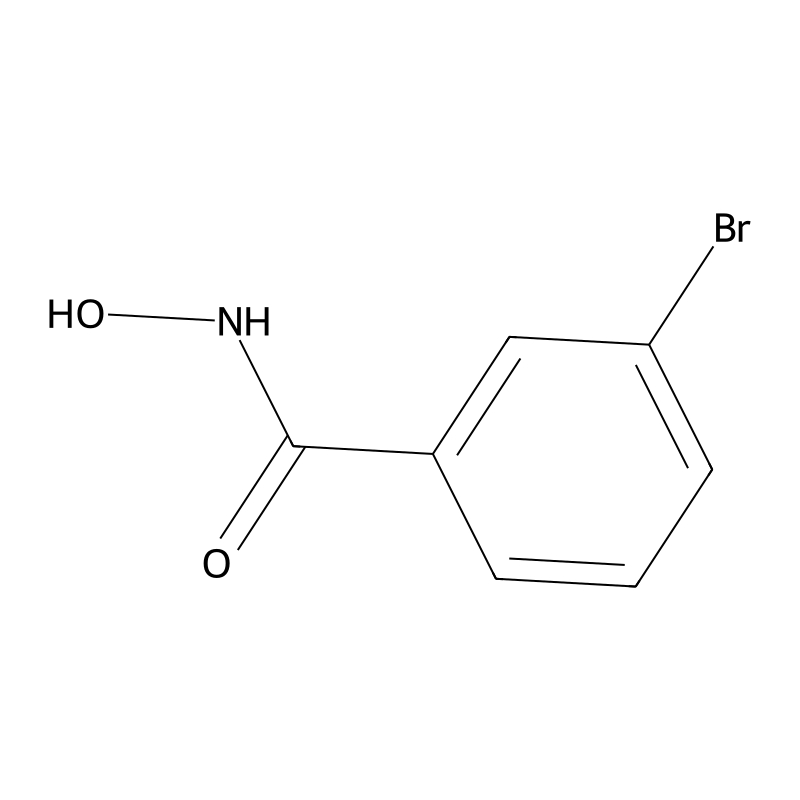3-bromo-N-hydroxybenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones
The Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of C-H Activation and Annulation Reactions.
A Comprehensive and Detailed Summary of the Application: In this study, a sequential Rh (III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates was carried out, leading to the formation of NH-free isoquinolones . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure .
A Detailed Description of the Methods of Application or Experimental Procedures: The study commenced with the reaction between N-hydroxybenzamide and 3-phenylprop-2-yn-1-yl acetate in the presence of [Cp * RhCl 2] 2 as catalyst . The reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure .
A Thorough Summary of the Results or Outcomes Obtained: The reaction afforded a broad spectrum of products with diverse substituents in moderate-to-excellent yields . Notably, this protocol features the simultaneous formation of two new C-C/C-N bonds and one heterocycle in one pot with the release of water as the sole byproduct .
3-Bromo-N-hydroxybenzamide is an organic compound characterized by the molecular formula . It features a bromine atom at the 3-position of the benzene ring and a hydroxyl group attached to the nitrogen atom in the amide functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both bromine and hydroxyl functional groups imparts unique chemical properties that enhance its reactivity and biological activity.
- Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents such as potassium permanganate or chromium trioxide, resulting in products like 3-Bromo-5-oxo-N-methylbenzamide.
- Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, yielding 5-Hydroxy-N-methylbenzamide.
- Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines or thiols) under suitable conditions, leading to various 3-substituted derivatives of N-hydroxybenzamide .
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that 3-Bromo-N-hydroxybenzamide possesses potential biological activities. It has been investigated for its ability to inhibit certain enzymes and bind to specific receptors, making it a candidate for therapeutic applications. Its structure suggests possible anti-inflammatory and anticancer properties, although further studies are required to fully elucidate these effects .
The synthesis of 3-Bromo-N-hydroxybenzamide typically involves:
- Bromination: The initial step is the bromination of N-hydroxybenzamide using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is usually performed in solvents such as acetic acid or dichloromethane under controlled temperatures to ensure selective bromination at the desired position.
- Purification: Following the reaction, the product is purified through recrystallization or chromatography to obtain high purity levels suitable for further applications .
3-Bromo-N-hydroxybenzamide has several applications across different fields:
- Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biological Research: Investigated for its potential roles in enzyme inhibition and receptor interactions, which may lead to new therapeutic agents.
- Medicinal Chemistry: Explored for its anti-inflammatory and anticancer properties, contributing to drug discovery efforts.
- Industrial Uses: Utilized in developing specialty chemicals and materials due to its unique chemical properties .
The interaction studies of 3-Bromo-N-hydroxybenzamide focus on its binding affinity with various biological targets. For instance, when acting as an enzyme inhibitor, it may bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved can vary based on the biological system being studied .
Several compounds share structural similarities with 3-Bromo-N-hydroxybenzamide, including:
- 3-Bromo-5-hydroxybenzamide: Lacks the N-methyl group; this absence may affect solubility and reactivity.
- N-Hydroxybenzamide: Lacks the bromine atom; this difference may influence chemical reactivity and biological activity.
- 4-Bromo-N-hydroxybenzamide: Has a different position for the bromine atom, altering its chemical properties.
Uniqueness of 3-Bromo-N-hydroxybenzamide
The uniqueness of 3-Bromo-N-hydroxybenzamide arises from its combination of functional groups—bromine at the 3-position and a hydroxyl group attached to nitrogen—making it distinct in terms of reactivity and potential biological activity compared to similar compounds. This structural arrangement allows it to participate in diverse








